molecular formula C8H9BrN2OS2 B2914399 [(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea CAS No. 2193058-77-2

[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea

Cat. No.: B2914399
CAS No.: 2193058-77-2
M. Wt: 293.2
InChI Key: KEVZBUBUZALCIE-UHFFFAOYSA-N
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Description

[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea is a chemical compound with the molecular formula C8H9BrN2OS2 and a molecular weight of 293.21 g/mol . It is also known by its IUPAC name, 3-bromo-N-carbamothioyl-S-methylenebenzenesulfinamide . This compound is characterized by the presence of a bromophenyl group, a methyl group, and a thiourea moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea typically involves the reaction of 3-bromophenyl isothiocyanate with methylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated reactors.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, organometallic reagents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of enzyme function or the activation of signaling pathways, depending on the specific target and context.

Comparison with Similar Compounds

[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea can be compared with other similar compounds, such as:

    [(3-Chlorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    [(3-Fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.

    [(3-Iodophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea: The presence of an iodine atom can enhance the compound’s ability to participate in certain types of reactions, such as halogen exchange.

Properties

IUPAC Name

[(3-bromophenyl)-methyl-oxo-λ6-sulfanylidene]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2OS2/c1-14(12,11-8(10)13)7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVZBUBUZALCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=S)N)(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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